molecular formula C42H47ClO23 B10858006 Nasunin

Nasunin

Cat. No.: B10858006
M. Wt: 955.3 g/mol
InChI Key: OUUYNFWYLXMNQZ-YJIPZLSKSA-N
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Description

Nasunin is a purple pigment belonging to the anthocyanin family, specifically delphinidin-3-(p-coumaroylrutinoside)-5-glucoside. It is primarily found in the peels of eggplants (Solanum melongena L.) and is responsible for their characteristic purple color. This compound is known for its potent antioxidant properties, which contribute to its various health benefits and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nasunin can be extracted from eggplant peels using several methods. One common approach involves treating the peels with 0.5% acetic acid after washing them to reduce chlorogenic acid content. The extracts are then processed using Sep-pack C18 cartridges to obtain this compound with high purity . Another method involves macerating the peels in 10% acetic acid for 24 hours, followed by extraction with methanol and analysis using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: For industrial production, this compound can be extracted as a this compound-casein complex to enhance its stability. This involves treating the eggplant peel extracts with isoelectric point precipitation to form the complex, which is then freeze-dried for stability .

Chemical Reactions Analysis

Types of Reactions: Nasunin undergoes various chemical reactions, including oxidation and chelation. It is a potent scavenger of superoxide anion radicals and can inhibit the formation of hydroxyl radicals by chelating iron .

Common Reagents and Conditions:

Major Products: The primary products of this compound’s reactions include iron complexes and reduced levels of reactive oxygen species, which contribute to its antioxidant properties .

Scientific Research Applications

Mechanism of Action

Nasunin is similar to other anthocyanins such as delphinidin, cyanidin, and malvidin. it is unique due to its specific glycosidic form and potent iron-chelating ability. Other anthocyanins like delphinidin-3-glucoside and delphinidin-3-rutinoside share similar antioxidant properties but differ in their molecular structures and specific health benefits .

Comparison with Similar Compounds

  • Delphinidin
  • Cyanidin
  • Malvidin
  • Pelargonidin
  • Peonidin
  • Petunidin

Nasunin’s unique combination of antioxidant and anti-inflammatory properties makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C42H47ClO23

Molecular Weight

955.3 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride

InChI

InChI=1S/C42H46O23.ClH/c1-15-38(65-28(48)7-4-16-2-5-18(44)6-3-16)34(54)37(57)40(59-15)58-14-27-31(51)33(53)36(56)42(64-27)62-25-12-20-23(60-39(25)17-8-21(46)29(49)22(47)9-17)10-19(45)11-24(20)61-41-35(55)32(52)30(50)26(13-43)63-41;/h2-12,15,26-27,30-38,40-43,50-57H,13-14H2,1H3,(H4-,44,45,46,47,48,49);1H/t15-,26+,27+,30+,31+,32-,33-,34-,35+,36+,37+,38-,40+,41+,42+;/m0./s1

InChI Key

OUUYNFWYLXMNQZ-YJIPZLSKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O.[Cl-]

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O.[Cl-]

Origin of Product

United States

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